molecular formula C12H22O11 B13429820 3-O-beta-D-Galactopyranosyl-D-galactopyranose

3-O-beta-D-Galactopyranosyl-D-galactopyranose

Cat. No.: B13429820
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-UACSRZGOSA-N
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Description

The compound (3R,4S,5S,6R)-6-(Hydroxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,5-triol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a tetrahydropyran ring structure, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of specific catalysts to ensure stereoselectivity. Common reagents include acetyl chloride for protection and silver carbonate for glycosylation.

Industrial Production Methods

Industrial production often employs enzymatic methods to achieve high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and efficient.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate to oxidize hydroxyl groups to carboxylic acids.

    Reduction: Employing sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Utilizing nucleophiles to replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions. Its structure is similar to that of natural sugars, making it useful in enzymatic studies.

Medicine

Medically, this compound is explored for its potential as a drug delivery agent. Its ability to form stable glycosidic bonds makes it suitable for conjugating with therapeutic molecules.

Industry

Industrially, it is used in the production of biodegradable polymers and as a stabilizer in food products. Its non-toxic nature and biodegradability make it an attractive alternative to synthetic chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
  • (2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

Compared to similar compounds, (3R,4S,5S,6R)-6-(Hydroxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,5-triol has a unique glycosidic linkage that enhances its stability and reactivity. This makes it particularly useful in applications requiring robust and stable carbohydrate structures.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12+/m1/s1

InChI Key

QIGJYVCQYDKYDW-UACSRZGOSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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